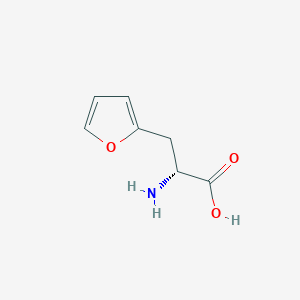

(R)-2-Amino-3-(furan-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-Amino-3-(furan-2-yl)propanoic acid, more commonly known as Furan-2-ylalanine, is an important organic molecule with a wide array of applications in scientific research. It is a chiral amino acid, containing both an amine and a carboxylic acid functional group, and is a component of many proteins and peptides.

Applications De Recherche Scientifique

Peptide Cyclization

D-2-Furylalanine has been used in peptide cyclization, a process that can enhance the stability and biological activity of peptides . In a study, Flexible in vitro translation (FIT) was used as a screening method to uncover a new methodology for peptide constraining based on the attack of a nucleophilic side-chain functionality onto an oxidized furylalanine side chain . This process led to the generation of a cyclic peptide featuring a pyrrole moiety as cyclisation motif .

Furan Oxidation

The furan ring in D-2-Furylalanine can be selectively oxidized, which can be useful in various chemical reactions . In the same study mentioned above, the translation mixtures were treated with N-bromosuccinimide (NBS) to achieve selective furan oxidation .

Peptide Labeling and Crosslinking

The furan moiety in D-2-Furylalanine can be used for peptide labeling and crosslinking . This expands the scope of previously developed furan-based peptide labeling and crosslinking strategy .

Drug Discovery

D-2-Furylalanine can be used in the discovery and development of new drugs. Peptides, which can be modified using D-2-Furylalanine, occupy a transition zone between small molecule chemicals and larger biologics . They can theoretically combine the advantages of biologics (e.g., the specificity of monoclonal antibodies and their ability to disrupt protein-protein interactions) with the desirable aspects of small molecule drugs (e.g., oral availability and biostability) .

Chemical Synthesis

D-2-Furylalanine is available from chemical suppliers like Sigma-Aldrich, indicating its use in chemical synthesis . However, the specific applications in chemical synthesis are not detailed in the source .

Biochemical Research

D-2-Furylalanine could potentially be used in biochemical research. For example, related compounds like D-2-hydroxyglutarate are involved in various biochemical processes in bacteria .

Mécanisme D'action

Target of Action

It’s known that furylalanine moieties are critical in the biosynthesis of diverse cyclopeptides, such as rhizonin a and b . These cyclopeptides are produced by bacterial endosymbionts and their toxicity critically depends on the presence of furylalanine residues .

Mode of Action

It’s known to be incorporated by non-ribosomal peptide synthetases (NRPS) into various cyclopeptides . The dioxygenase RhzB has been identified as necessary for furylalanine formation . More research is needed to fully elucidate the compound’s interactions with its targets and the resulting changes.

Biochemical Pathways

D-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides . It’s a precursor for 3-furylalanine (Fua) residues, which are critical for the toxicity of certain cyclopeptides . The compound is synthesized from tyrosine and L-DOPA through a series of reactions .

Result of Action

The molecular and cellular effects of D-2-Furylalanine’s action are largely dependent on the specific cyclopeptides it’s incorporated into. For instance, in the case of Rhizonin A and B, the presence of furylalanine residues is critical for their hepatotoxic effects .

Action Environment

It’s known that the compound can be stabilized against acidic degradation through the introduction of proximate aromatic residues .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

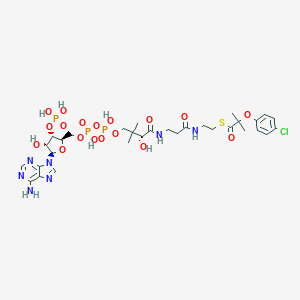

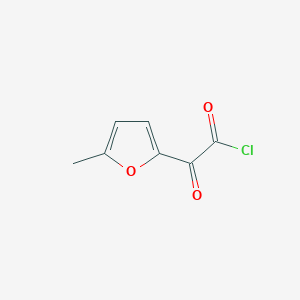

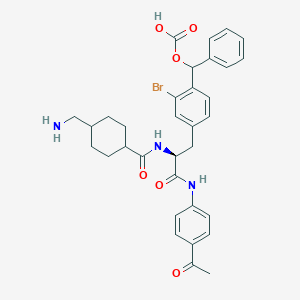

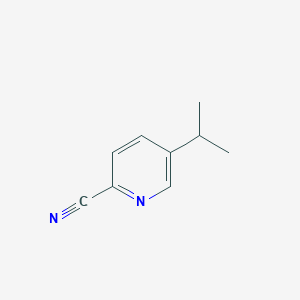

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)